4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC14827882
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14N2O2S |
---|---|
Molecular Weight | 262.33 g/mol |
IUPAC Name | 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C13H14N2O2S/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13/h3-9H,1-2H3,(H,14,15) |
Standard InChI Key | KPDKYEYDFMKPIK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzene ring substituted with a methyl group at the para position, linked via a sulfonamide bridge to a 4-methylpyridin-2-yl moiety. This hybrid structure combines aromatic and heterocyclic components, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects .
Table 1: Key Structural and Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 262.33 | |
IUPAC Name | 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | |
LogP | 3.34 | |
Topological Polar Surface Area | 67.44 Ų |
The hydrochloride salt form (, MW 298.79 g/mol) is also documented, enhancing solubility for pharmacological studies .
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 2-amino-4-methylpyridine and benzenesulfonyl chloride under alkaline conditions .
Step 1: Formation of Sulfonamide Bond
Reaction conditions: pH 8–10, 3–4 hours stirring, followed by acidification to pH 3–5 for precipitation .
Step 2: N-Alkylation (Optional)
The product can be further functionalized using alkyl/aralkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of lithium hydride (LiH) and dimethylformamide (DMF) .
Spectral Characterization
Data from nuclear magnetic resonance (NMR) and mass spectrometry confirm structural integrity:
Table 2: Spectral Data for N-(4-methylpyridin-2-yl)benzenesulfonamide
Technique | Key Signals |
---|---|
NMR | δ 7.98 (d, J = 7.2 Hz, 1H, H-6 pyridine), 7.88 (dd, J = 7.5 Hz, 2H, H-2'/6' benzene), 2.41 (s, 3H, CH₃) |
IR | 1339 cm⁻¹ (S=O stretch), 1602 cm⁻¹ (C=N stretch) |
EI-MS | m/z 262 [M]⁺, fragments at m/z 155 (C₆H₅SO₂⁺), 107 (C₆H₅N⁺) |
Biological Activity and Mechanism of Action
Antibacterial Properties
The compound exhibits moderate to strong antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . This mechanism disrupts nucleotide synthesis, leading to bacterial cell death.
Table 3: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | >100 |
Notably, derivative 5e (N-benzyl variant) showed no activity against P. aeruginosa, highlighting structure-activity dependencies .
Applications in Medicinal Chemistry
Antibacterial Drug Development
The compound’s efficacy against Gram-positive bacteria positions it as a lead for treating infections resistant to conventional sulfonamides. Synergistic studies with trimethoprim could enhance folate pathway disruption .
Chemical Biology Probes
Its sulfonamide group serves as a versatile handle for bioconjugation, enabling the development of targeted therapies or diagnostic agents.
Comparison with Related Sulfonamides
Table 4: Structural and Functional Comparison
Compound | Molecular Formula | Key Differences | MIC (µg/mL)* |
---|---|---|---|
Sulfamethoxazole | Lacks pyridine moiety | 12.5–25 | |
N-(4-Methyl-2-pyridyl)benzenesulfonamide | No methyl on benzene | 25–50 | |
4-Methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Dual methyl substitution | 25–50 |
*MIC values against S. aureus.
The dual methyl groups enhance lipophilicity (LogP = 3.34 vs. 2.1 for sulfamethoxazole), potentially improving membrane permeability .
Challenges and Future Directions
Solubility Optimization
The hydrochloride salt form improves aqueous solubility but may alter pharmacokinetics. Prodrug strategies or co-crystallization could address this .
Resistance Mitigation
Combination therapies with β-lactam antibiotics or efflux pump inhibitors may counteract resistance mechanisms .
Targeted Delivery Systems
Nanoparticle encapsulation or antibody-drug conjugates could enhance tissue-specific delivery, reducing off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume